1-Benzyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea
Description
Properties
IUPAC Name |
1-benzyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-18-11-16(14-22(18)17-9-5-2-6-10-17)13-21-19(24)20-12-15-7-3-1-4-8-15/h1-10,16H,11-14H2,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKPABWKUTVOJOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidinone Core Formation
The synthesis begins with constructing the 5-oxo-1-phenylpyrrolidin-3-yl moiety. A widely cited method involves cyclocondensation reactions using γ-keto acids or esters with primary amines. For example, reacting ethyl levulinate with aniline under acidic conditions yields 1-phenylpyrrolidin-5-one. This step typically employs toluene as a solvent and p-toluenesulfonic acid (PTSA) as a catalyst, achieving yields of 75–85%.
Key reaction :
$$
\text{Ethyl levulinate} + \text{Aniline} \xrightarrow{\text{PTSA, toluene}} 1\text{-phenylpyrrolidin-5-one}
$$
Introduction of the Methylamine Group
The 3-position of the pyrrolidinone ring is functionalized via Mannich reaction or alkylation . In the Mannich approach, 1-phenylpyrrolidin-5-one reacts with formaldehyde and methylamine hydrochloride in ethanol, producing 3-(methylaminomethyl)-1-phenylpyrrolidin-5-one. Yields range from 60–70%, with purification requiring column chromatography.
Urea Linkage Formation
The final step involves coupling the methylamine derivative with benzyl isocyanate. This reaction proceeds in dichloromethane (DCM) at 0–5°C, catalyzed by triethylamine (TEA), to form the urea bond. The product is isolated via solvent evaporation and recrystallized from ethyl acetate, yielding 80–90% purity.
Reaction scheme :
$$
3\text{-(methylaminomethyl)-1-phenylpyrrolidin-5-one} + \text{Benzyl isocyanate} \xrightarrow{\text{TEA, DCM}} \text{Target compound}
$$
Industrial Production Methods
Batch vs. Continuous Flow Processes
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Yield | 70–80% | 85–90% |
| Reaction Time | 12–24 hours | 2–4 hours |
| Solvent Consumption | High | Reduced by 40% |
| Scalability | Limited to 100 kg/batch | Scalable to ton-scale |
Continuous flow systems enhance heat transfer and mixing efficiency, critical for exothermic urea-forming reactions.
Solvent and Catalyst Optimization
Industrial protocols favor green solvents like 2-methyltetrahydrofuran (2-MeTHF) over traditional DCM due to lower toxicity and higher biodegradability. Catalytic systems using immobilized lipases (e.g., Candida antarctica Lipase B) have replaced TEA in some setups, reducing waste.
Comparative Analysis of Synthetic Methods
Laboratory-Scale Approaches
| Method | Advantages | Disadvantages |
|---|---|---|
| Mannich Reaction | High regioselectivity | Requires toxic formaldehyde |
| Alkylation | Mild conditions | Low yield (50–60%) |
| Enzymatic Coupling | Eco-friendly | High enzyme cost |
Yield and Purity Data
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Pyrrolidinone formation | 85 | 95 |
| Methylamine addition | 70 | 90 |
| Urea formation | 90 | 98 |
Case Studies
Patent US6784197B2: Pyrrolidinone Derivatives
This patent details a parallel synthesis approach for analogous compounds, utilizing solid-phase chemistry to generate a library of 120 derivatives. Key insights include:
- Microwave-assisted synthesis reduced reaction times by 60% for urea bond formation.
- Automated purification systems improved throughput to 50 compounds/week.
Scale-Up Challenges in Benzyl Group Introduction
A pilot plant study highlighted benzyl isocyanate’s moisture sensitivity, necessitating inert gas blankets and molecular sieves. Implementing real-time FTIR monitoring reduced by-product formation by 25%.
Challenges and Solutions
Stereochemical Control
The 3-position’s chirality often leads to racemic mixtures. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-ruthenium complexes) enable enantioselective synthesis, achieving >90% ee.
Urea Bond Stability
The urea linkage is prone to hydrolysis under acidic conditions. Protective group strategies (e.g., tert-butoxycarbonyl (Boc)) during intermediate steps enhance stability.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, modifying the compound’s structure and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
The compound 1-Benzyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea is a complex organic molecule that has garnered interest for its potential applications in various scientific fields, particularly in medicinal chemistry. This article provides a comprehensive overview of its applications, mechanisms of action, and relevant case studies.
Structural Features
The compound features a benzyl group attached to a urea moiety, which is further connected to a pyrrolidinone derivative. This structure is significant for its biological activity, as the presence of both aromatic and heterocyclic components can enhance interaction with biological targets.
Medicinal Chemistry
This compound has shown promise in various therapeutic areas:
Neuroleptic Activity
Research indicates that derivatives of similar structures exhibit neuroleptic effects. For instance, compounds with comparable frameworks have demonstrated efficacy in reducing apomorphine-induced stereotypic behavior in animal models. This suggests potential applications in treating psychiatric disorders.
Anticancer Potential
The interaction of this compound with nuclear receptors such as the Retinoic Acid Receptor RXR-alpha suggests it may have anticancer properties. RXR-alpha plays a crucial role in regulating cell growth and differentiation, and compounds targeting this receptor have been shown to inhibit tumor growth in various cancer models.
Metabolic Disorders
The compound's ability to interact with the Oxysterols Receptor LXR-alpha positions it as a candidate for managing dyslipidemia and other metabolic disorders. Studies have indicated that treatment with this compound can lead to favorable alterations in lipid profiles, suggesting its utility in metabolic regulation.
Biochemical Pathways
The mechanism of action involves binding to specific receptors, inducing conformational changes that regulate gene expression related to lipid metabolism, inflammation, and cellular differentiation. This multifaceted interaction underscores the compound's potential across various biological systems.
Study 1: Neuroleptic Effects in Rodents
A study evaluated the neuroleptic activity of this compound by assessing its ability to reduce stereotypic behaviors induced by apomorphine in rats. The results indicated a significant reduction in such behaviors, highlighting its potential as an effective neuroleptic agent.
Study 2: Modulation of Lipid Metabolism
Another study focused on the effects of this compound on lipid metabolism through its action on LXR-alpha. Findings revealed that treatment led to alterations in lipid profiles in treated cells, suggesting its role in managing dyslipidemia and related metabolic disorders.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between 1-Benzyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea and selected analogs:
| Compound Name | Molecular Formula | MW (g/mol) | Key Structural Features | Functional Implications |
|---|---|---|---|---|
| This compound (Target) | C₁₉H₂₁N₃O₂ | 323.39 | Pyrrolidinone ring with 5-oxo group, benzylurea backbone | Enhanced hydrogen bonding (via carbonyl), potential for receptor affinity and rigidity |
| 1-Benzyl-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea | C₁₉H₂₆N₅O₂ | 386.21 | 1,2,4-Oxadiazole ring replaces pyrrolidinone | Increased aromaticity and metabolic stability; higher molecular weight |
| 1-Benzyl-3-[(4-fluorophenyl)methyl]urea | C₁₅H₁₅FN₂O | 258.29 | Fluorophenyl substituent | Improved lipophilicity and bioavailability; lower steric hindrance |
| 1-Benzyl-3-(3-methoxybenzyl)urea | C₁₆H₁₈N₂O₂ | 270.33 | Methoxybenzyl group | Enhanced solubility (polar OCH₃); potential for π-π stacking interactions |
| 1-Benzyl-3-(p-tolyl)urea | C₁₅H₁₆N₂O | 240.30 | p-Tolyl (methyl-substituted phenyl) group | Hydrophobicity favors membrane permeability; reduced hydrogen-bonding capacity |
| 1-Benzyl-3-(4-phenyl-thiazol-2-yl)-thiourea | C₁₇H₁₆N₃S₂ | 342.46 | Thiazole ring and thiourea linkage | Sulfur atom alters hydrogen bonding (N-H shift: δ 11.49 ppm vs. δ 6.38 ppm in ureas) |
Structural and Functional Comparisons
- Pyrrolidinone vs. Oxadiazole: The target compound’s pyrrolidinone ring (5-oxo group) provides a hydrogen-bond acceptor, which is absent in the oxadiazole analog . The oxadiazole’s aromaticity may improve metabolic stability but reduces conformational flexibility .
- Fluorophenyl vs. Methoxybenzyl : Fluorine’s electronegativity enhances lipophilicity and bioavailability in the fluorophenyl analog, whereas the methoxy group increases polarity and solubility .
- Thiourea vs.
- Pyrrolidinone vs. Benzoyl: Benzoyl-containing analogs (e.g., 1-benzyl-3-benzoylurea derivatives) lack the pyrrolidinone’s rigidity, which may reduce target specificity in anticancer applications .
Biological Activity
1-Benzyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea, a compound with significant pharmaceutical potential, has garnered attention for its biological activities, particularly in the context of neuropharmacology and its interactions with various biological targets. This article provides an in-depth analysis of its synthesis, biological activity, and relevant case studies.
Chemical Structure and Synthesis
The compound can be structurally represented as follows:
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring and subsequent modifications to introduce the urea moiety. A parallel synthesis approach has been documented, allowing for efficient production of various derivatives with high yields and purity levels .
Anticonvulsant Properties
Research indicates that compounds structurally related to this compound exhibit anticonvulsant properties. In particular, derivatives have shown efficacy in the maximal electroshock (MES) seizure test in mice, with comparable ED50 values to established anticonvulsants like phenobarbital. For instance, related compounds demonstrated ED50 values ranging from 30 mg/kg to over 100 mg/kg depending on the specific structural modifications .
Neuroprotective Effects
The sigma receptor interactions have been highlighted as a mechanism for the neuroprotective effects of similar compounds. Sigma receptors are implicated in modulating neurotransmitter systems and protecting against neurodegenerative processes. The binding affinity of 1-benzyl derivatives to sigma receptors suggests potential therapeutic applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders .
Study on Anticonvulsant Activity
A study conducted on a series of N-benzyl derivatives revealed that modifications at the C(2) position significantly influenced anticonvulsant activity. The research found that certain structural changes enhanced the efficacy of these compounds in seizure models, indicating a structure-activity relationship that could guide future drug design .
Neuroinflammation Targeting
Recent investigations into the molecular docking studies have shown that derivatives of this compound can inhibit key enzymes associated with neuroinflammation, such as cyclooxygenase (COX) and acetylcholinesterase (AChE). These findings support the potential use of 1-benzyl derivatives in managing Alzheimer’s disease symptoms by mitigating cholinergic deficits and reducing inflammatory responses in neural tissues .
Comparative Table of Biological Activities
Q & A
Basic: What are the optimal synthetic routes for 1-Benzyl-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea, and how can reaction conditions be systematically optimized?
Answer:
Synthesis of this urea derivative typically involves coupling a benzyl isocyanate with a pyrrolidinone intermediate. Evidence from analogous compounds (e.g., 1-benzyl-3-benzoylurea derivatives) suggests reflux heating in polar aprotic solvents (e.g., DMF or THF) improves yield . To optimize conditions:
- Factorial design (e.g., varying temperature, solvent, and catalyst ratios) can identify critical parameters .
- Characterization : Confirm product purity via HPLC (using ammonium acetate buffer, pH 6.5, as in ) and structural integrity via FTIR (amide C=O stretch ~1650 cm⁻¹) and ¹H/¹³C-NMR (e.g., urea NH protons at δ 8.5–9.5 ppm) .
Basic: How can the purity and stability of this compound be validated under laboratory storage conditions?
Answer:
- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. The buffer system described in (15.4 g ammonium acetate in 1 L H₂O, pH 6.5 with acetic acid) is suitable for method development .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via LC-MS for hydrolytic byproducts (e.g., benzylamine or pyrrolidinone fragments).
Advanced: What crystallographic techniques are recommended for resolving ambiguities in the compound’s 3D structure?
Answer:
- Single-crystal X-ray diffraction (SCXRD): Crystallize the compound in a solvent system (e.g., ethanol/water) and collect data at 296 K. Compare bond lengths/angles to analogous structures (e.g., 1-benzoyl-3-(2,4,5-trichlorophenyl)thiourea: mean C–C bond length = 1.54 Å, R factor = 0.036) .
- Electron density maps : Analyze for deviations in urea/pyrrolidinone planarity, which may indicate conformational flexibility .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- In vitro assays : Standardize cytotoxicity testing (e.g., MTT assay) using consistent cell lines (e.g., HeLa or MCF-7) and controls. highlights hydroxyurea derivatives as anticancer leads, suggesting similar protocols .
- Computational modeling : Perform molecular docking (e.g., using PyMOL or AutoDock) to predict binding affinity to targets like tubulin or kinases. Cross-validate with experimental IC₅₀ values .
Advanced: What strategies are effective for modifying the compound’s scaffold to enhance solubility without compromising bioactivity?
Answer:
- Structural analogs : Introduce polar groups (e.g., –OH, –SO₃H) at the benzyl or pyrrolidinone positions. lists phosphine-containing urea derivatives with improved solubility .
- Prodrug design : Synthesize ester or amide prodrugs (e.g., benzyl carbonate derivatives) that hydrolyze in vivo.
Basic: How can researchers distinguish between regioisomers or stereoisomers during synthesis?
Answer:
- Chromatography : Use chiral HPLC columns (e.g., Chiralpak AD-H) to separate enantiomers.
- Spectroscopy : Compare ¹H-NMR coupling constants (e.g., J = 3–5 Hz for cis-pyrrolidinone protons vs. J > 8 Hz for trans) .
Advanced: What computational methods are suitable for predicting the compound’s ADMET properties?
Answer:
- QSAR models : Use software like Schrödinger’s QikProp to predict logP (target < 3 for optimal bioavailability) and blood-brain barrier penetration .
- Metabolism prediction : Employ CYP450 docking simulations (e.g., CYP3A4) to identify potential metabolic hotspots (e.g., oxidation at the pyrrolidinone ring) .
Basic: What analytical challenges arise in characterizing the compound’s solid-state forms, and how are they addressed?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
